molecular formula C20H18N4O4 B2619270 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 730241-99-3

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Numéro de catalogue: B2619270
Numéro CAS: 730241-99-3
Poids moléculaire: 378.388
Clé InChI: VIHAFRSERJOEDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Starting Materials: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole and a cyanating agent such as cyanogen bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base like sodium hydride in an organic solvent like acetonitrile.

    Product: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Starting Materials: Furan-2-carboxylic acid and piperazine.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

      Product: 4-(Furan-2-carbonyl)piperazine.

  • Formation of the Oxazole Ring

      Starting Materials: 4-(Furan-2-carbonyl)piperazine and 4-methoxybenzoyl chloride.

      Reaction Conditions: The reaction is performed under reflux conditions in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).

      Product: 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvent, room temperature or elevated temperatures.

      Products: Oxidized derivatives of the furan and oxazole rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Organic solvent, low temperatures.

      Products: Reduced forms of the carbonyl and nitrile groups.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Organic solvent, room temperature or reflux.

      Products: Substituted derivatives at the furan, piperazine, or oxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Solvents: Dichloromethane, DMF, acetonitrile.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Products with reduced carbonyl and nitrile groups.

    Substituted Derivatives: Products with new substituents on the furan, piperazine, or oxazole rings.

Applications De Recherche Scientifique

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A study demonstrated that derivatives of piperazine-based compounds showed promising results against cancer cell lines by inducing apoptosis and cell cycle arrest. The incorporation of furan and oxazole moieties has been linked to enhanced anticancer activity due to their ability to interact with cellular targets effectively .

Neuroprotective Effects

Emerging research suggests that compounds containing piperazine and furan rings may exhibit neuroprotective properties . These compounds can potentially modulate neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for these types of compounds .

Case Study 1: Antitumor Activity Assessment

In a recent study, derivatives related to this compound were synthesized and tested for their anticancer efficacy. The results indicated that certain modifications to the piperazine ring significantly enhanced the cytotoxicity against MCF-7 cells, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin. This highlights the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective effects of similar compounds in animal models of neurodegeneration. The findings suggested that these compounds could improve cognitive function and reduce neuroinflammation, which is critical in diseases such as Alzheimer’s. This opens avenues for further research into their potential as therapeutic agents in neurological disorders .

Mécanisme D'action

The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile: Lacks the methoxy group on the phenyl ring.

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile: Contains a chlorine substituent instead of a methoxy group.

    5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-nitrophenyl)oxazole-4-carbonitrile: Contains a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the phenyl ring in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Activité Biologique

5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, piperazine moiety, oxazole, and a methoxyphenyl group. Its molecular formula is C19H20N4O3C_{19}H_{20}N_4O_3, reflecting its diverse functional groups that contribute to its biological activity.

1. Anti-Tubercular Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-tubercular properties. For instance, studies have shown that derivatives of piperazine and oxazole can inhibit the growth of Mycobacterium tuberculosis. Although specific data on the compound is limited, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Table 1: Anti-Tubercular Activity of Related Compounds

CompoundIC50 (μM)IC90 (μM)
Compound A1.353.73
Compound B2.184.00
Compound C40.32N/A

2. Anti-Cancer Activity

The compound's structural characteristics suggest potential anti-cancer activity. Studies on similar oxazole derivatives indicate that they can induce apoptosis in cancer cell lines. For example, compounds with methoxy substitutions have shown enhanced cytotoxicity against various tumor cell lines, with IC50 values reported as low as 0.06 μM .

Table 2: Anti-Cancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound DMCF-70.21
Compound EA27800.15
Compound FHepG20.41

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the furan and oxazole rings allows for potential interactions with DNA and enzymes such as topoisomerases, which are crucial in cancer therapy . Additionally, the piperazine moiety may enhance solubility and bioavailability, further improving therapeutic efficacy.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives based on the core structure of this compound. Notably:

  • Synthesis : The synthesis typically involves cyclodehydration reactions followed by functional group modifications to enhance biological activity.
  • Cytotoxicity Testing : Preliminary cytotoxicity tests reveal that many derivatives exhibit low toxicity towards normal cells (e.g., HEK-293), indicating a favorable therapeutic window .

Propriétés

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-26-15-6-4-14(5-7-15)18-22-16(13-21)20(28-18)24-10-8-23(9-11-24)19(25)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHAFRSERJOEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.